molecular formula C10H13NO2 B14425118 Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- CAS No. 81626-21-3

Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-

Katalognummer: B14425118
CAS-Nummer: 81626-21-3
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: QFNZWJWWABAZNV-PSASIEDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- is a specialized organic compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry . This particular compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenylethyl group attached to the formamide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- typically involves the reaction of formamide with a chiral alcohol, such as (1R,2S)-2-hydroxy-1-methyl-2-phenylethanol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of formamides generally involves the carbonylation of ammonia or the aminolysis of esters. For this specific compound, the process may include additional steps to introduce the chiral centers and the phenylethyl group, ensuring the correct stereochemistry is achieved .

Analyse Chemischer Reaktionen

Types of Reactions: Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the formamide group can participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways .

Eigenschaften

CAS-Nummer

81626-21-3

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]formamide

InChI

InChI=1S/C10H13NO2/c1-8(11-7-12)10(13)9-5-3-2-4-6-9/h2-8,10,13H,1H3,(H,11,12)/t8-,10-/m1/s1

InChI-Schlüssel

QFNZWJWWABAZNV-PSASIEDQSA-N

Isomerische SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)NC=O

Kanonische SMILES

CC(C(C1=CC=CC=C1)O)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.